molecular formula C12H10N4O2S2 B4518221 3-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

3-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B4518221
M. Wt: 306.4 g/mol
InChI Key: SOLOWOQFEXGQBK-UHFFFAOYSA-N
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Description

Its structure comprises a thiazolo[3,2-a]pyrimidine core with a 3-methyl substituent, a 5-oxo group, and a carboxamide moiety at position 4. The carboxamide nitrogen is further substituted with a (2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene group, introducing conjugation and stereochemical specificity.

Properties

IUPAC Name

3-methyl-N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2S2/c1-6-4-19-11(14-6)15-9(17)8-3-13-12-16(10(8)18)7(2)5-20-12/h3-5H,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLOWOQFEXGQBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multiple steps. One common synthetic route starts with the reaction of 3-oxo-N-arylbutanamide with N-bromosuccinimide at ambient temperature to form 2-bromo-3-oxo-N-arylbutanamide. This intermediate is then reacted with thiourea to achieve ring closure, forming 2-amino-N-aryl-4-methylthiazole-5-carboxamide . Further reactions with appropriate reagents yield the final compound.

Chemical Reactions Analysis

3-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It exhibits antimicrobial and antiviral properties, making it useful in biological studies.

    Medicine: Due to its potential anticancer activity, it is studied for its therapeutic applications in cancer treatment.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. It can inhibit enzymes or receptors involved in critical biological processes, leading to its antimicrobial, antiviral, and anticancer effects .

Comparison with Similar Compounds

3,8-Diphenyl-5-(4-methoxyphenyl)-N-[4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine-6-carbohydrazide (Compound 9, )

  • Core Structure : Pyrrolo[1,2-c] fused to thiazolo[3,2-a]pyrimidine, increasing ring complexity.
  • Substituents : Phenyl and 4-methoxyphenyl groups enhance aromatic stacking, while the carbohydrazide group replaces the carboxamide.

Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ()

  • Core Structure : Similar thiazolo[3,2-a]pyrimidine system but with a 2,3-dihydro modification.
  • Substituents : A 2,4,6-trimethoxybenzylidene group introduces steric bulk and electron-donating methoxy groups, contrasting with the target compound’s thiazolylidene group.
  • Crystallography : The pyrimidine ring exhibits a puckered conformation (deviation: 0.224 Å), with a dihedral angle of 80.94° between the thiazolo-pyrimidine and benzylidene rings. This geometry may influence packing efficiency and solubility .

2-R5-oxo-5H-6-carboxamido-7-phenyl-1,3,4-thiadiazolo-(3,2-a)pyrimidine ()

  • Core Structure : Thiadiazolo[3,2-a]pyrimidine instead of thiazolo[3,2-a]pyrimidine.

Functional Group Analysis

Compound Position 6 Group Position 3 Group Additional Features
Target Compound Carboxamide Methyl (2Z)-4-methylthiazolylidene
Compound 9 () Carbohydrazide - Pyrrolo fusion, phenyl/methoxyphenyl groups
Ethyl Ester () Ethyl Carboxylate Methyl 2,4,6-Trimethoxybenzylidene
Thiadiazolo Derivative () Carboxamide - Thiadiazolo core, phenyl substituent
  • Carboxamide vs. Ester : The carboxamide in the target compound enables hydrogen bonding (N–H···O), enhancing solubility and target binding compared to the ester’s hydrophobic alkoxy group .
  • Thiazolylidene vs. Benzylidene : The thiazolylidene group’s conjugated system may enhance stability and π-π interactions relative to the trimethoxybenzylidene’s steric hindrance .

Pharmacological Implications

  • Target Compound : The carboxamide and thiazolylidene groups may enhance interactions with enzymes (e.g., kinases) or receptors via hydrogen bonding and hydrophobic contacts.
  • Ethyl Ester () : The ester group’s lipophilicity could improve membrane permeability but reduce aqueous solubility, limiting bioavailability compared to the carboxamide .
  • Thiadiazolo Derivative () : The thiadiazole core’s electron-withdrawing nature might alter metabolic stability or target selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 2
Reactant of Route 2
3-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

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